L-citrulline

概要

説明

シトルリンは有機化合物であり、非必須アミノ酸です。 1914年、日本の研究者である古賀弥太郎と大竹良によって、スイカ (Citrullus lanatus) から初めて単離されました 。シトルリンという名前は、スイカのラテン語である「citrullus」に由来しています。 シトルリンは尿素サイクルにおいて重要な役割を果たしており、哺乳類は尿素サイクルによってアンモニアを尿素に変換することで排泄します 。 また、シトルリンは、一酸化窒素合成酵素によって触媒される、アミノ酸アルギニンから一酸化窒素が酵素的に生成される際の副産物としても生成されます .

準備方法

合成経路および反応条件: シトルリンは、L-オルニチン一塩酸塩から合成することができます。このプロセスでは、L-オルニチン一塩酸塩をアルカリ性条件下で銅塩で処理してα-アミノ基を保護した後、δ-アミノ基をカルバミドでホルミル化します。 次に、硫化物または有機酸との組み合わせによって銅イオンを削除し、良好な収率でシトルリンを放出します .

工業的生産方法: シトルリンの工業的生産には、多くの場合、アルカリ性条件下でのL-アルギニンの加水分解が用いられます。 この方法は、オルニチンや尿素などの副産物をいくつか生成することがあり、製品の純度が低下する可能性があります 。 別の方法では、特定の細菌株を培養してシトルリンを生産する、微生物発酵が用いられます .

化学反応の分析

反応の種類: シトルリンは、加水分解や酵素反応など、さまざまな生化学反応を受けます。 重要な反応の1つは、一酸化窒素合成酵素によって触媒されるアルギニンからシトルリンへの変換であり、この反応では一酸化窒素も生成されます .

一般的な試薬と条件:

加水分解: アルギニンをシトルリンと一酸化窒素に分解するために、水と酵素を使用します。

主な製品:

アルギニンから: シトルリンと一酸化窒素。

オルニチンから: シトルリンとカルバモイルリン酸.

科学的研究の応用

Cardiovascular Health

L-citrulline supplementation has been extensively studied for its effects on cardiovascular health, primarily due to its ability to increase nitric oxide production, which enhances vasodilation and blood flow.

Clinical Findings

- A review indicated that this compound supplementation could lower both resting and stress-induced blood pressure in individuals with pre-hypertension .

- In another study, it was found to significantly reduce brachial and aortic blood pressure responses during stress tests in young men, although results were mixed in older populations .

Exercise Performance

This compound has gained popularity among athletes for its potential ergogenic effects.

Effects on Performance

- Research indicates that this compound can enhance exercise performance by increasing plasma L-arginine levels, which may improve oxygen uptake kinetics and reduce muscle fatigue .

- A systematic review concluded that this compound supplementation improved cycling time by 1.5% compared to placebo, suggesting a beneficial impact on endurance activities .

Case Studies

- In one study involving trained cyclists, those who consumed this compound showed improved time trial performance and reduced muscle soreness post-exercise .

- Another investigation reported enhanced recovery from high-intensity exercise following this compound supplementation, indicating its potential role in post-exercise recovery strategies .

Metabolic Health

This compound has also been studied for its effects on metabolic conditions, particularly type 2 diabetes.

Impact on Glucose Homeostasis

- Studies have shown that this compound supplementation can improve glucose metabolism and lipid profiles in overweight individuals with type 2 diabetes. Significant reductions in serum insulin, glucose levels, and inflammatory markers were observed following supplementation .

- In critically ill patients, this compound was associated with improved survival rates without mechanical ventilation and reductions in fasting blood sugar levels .

Other Potential Applications

Beyond cardiovascular and metabolic health, this compound has been explored for various other applications:

- Erectile Dysfunction : Some studies suggest that this compound may help alleviate symptoms of mild-to-moderate erectile dysfunction by improving blood flow .

- Muscle Health : Animal studies indicate that this compound might aid in preventing age-related muscle wasting and improving muscle protein synthesis, particularly in elderly populations .

- Neurological Health : Early research hints at potential benefits for neurodegenerative conditions such as Parkinson's disease and certain dementias .

Summary Table of Applications

作用機序

シトルリンは、アルギニノサクシネート合成酵素という酵素によってアルギニンに変換されます。 アルギニンは、血中の血管を弛緩させて血流を改善する一酸化窒素の生成など、シトルリンの治療効果の多くに責任があります 。 シトルリンは、尿素サイクルにも関与し、アンモニアを尿素に変換することで排泄を促すことで、アンモニアの解毒を助けています .

類似化合物:

シトルリンの独自性: シトルリンは、アルギニンと比較して生物学的利用能が高いため、体内のアルギニン濃度を上昇させる効果がより高いです 。 このため、シトルリンは、一酸化窒素の生成を促進し、運動能力を向上させるための好ましいサプリメントとなっています .

類似化合物との比較

Uniqueness of Citrulline: Citrulline has higher bioavailability compared to arginine, making it more effective in increasing arginine levels in the body . This makes citrulline a preferred supplement for enhancing nitric oxide production and improving athletic performance .

生物活性

L-Citrulline is a non-essential amino acid that plays a crucial role in various physiological processes, particularly in the urea cycle and nitric oxide (NO) synthesis. Its biological activity has garnered significant attention in recent years due to its potential therapeutic applications in cardiovascular health, exercise performance, and metabolic disorders. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and clinical implications.

Nitric Oxide Production

this compound is primarily known for its ability to enhance the production of nitric oxide, a vital signaling molecule involved in vasodilation and blood flow regulation. The conversion of this compound to L-arginine in the body leads to increased NO synthesis via endothelial nitric oxide synthase (eNOS). This process is crucial for maintaining vascular health and regulating blood pressure .

Urea Cycle Function

As an intermediate in the urea cycle, this compound helps detoxify ammonia, a byproduct of protein metabolism. This function is particularly important in conditions where ammonia levels may become elevated, such as liver disease or certain metabolic disorders .

2. Cardiovascular Health

Blood Pressure Regulation

Numerous studies have demonstrated that this compound supplementation can lead to significant reductions in systolic blood pressure. A systematic review indicated that this compound supplementation reduced systolic blood pressure by an average of 4 mmHg in various populations . This effect is attributed to enhanced endothelial function and improved vascular reactivity.

Endothelial Function

Research has shown that this compound can improve endothelial function by increasing NO bioavailability. In rodent models, this compound supplementation restored NO levels and improved microcirculatory blood flow, suggesting its potential as a therapeutic agent for conditions associated with endothelial dysfunction .

3. Exercise Performance

Enhancement of Athletic Performance

this compound has been studied extensively for its ergogenic effects on exercise performance. A review highlighted that supplementation with this compound can enhance both aerobic and anaerobic performance by improving blood flow and reducing muscle soreness post-exercise .

Case Study: Cycling Performance

In a controlled trial involving trained cyclists, participants who received this compound showed a reduction in cycling completion time by 1.5% compared to a placebo group, indicating improved endurance and performance .

4. Metabolic Health

Insulin Sensitivity and Blood Sugar Levels

this compound supplementation has been linked to improvements in metabolic health markers. In critically ill patients, this compound was associated with significant reductions in fasting blood sugar levels and total cholesterol . Additionally, it has been suggested that this compound may enhance insulin sensitivity through its effects on NO production.

5. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

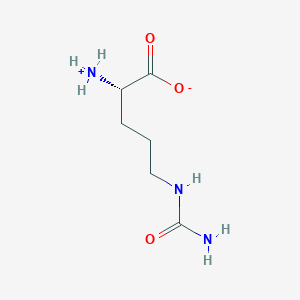

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883373 | |

| Record name | Citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

212 mg/mL | |

| Record name | Citrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

L-citrulline is converted to L-arginine by argininosuccinate synthase. L-arginine is in turn responsible for citrulline's therapeutic affects. Many of L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3',5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. _In vitro_ studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, _in vivo_ studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, L-arginine could enhance endothelial-dependent vasodilation and NO production. | |

| Record name | Citrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

372-75-8 | |

| Record name | Citrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ornithine, N5-(aminocarbonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citrulline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VT07BGDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235.5 °C | |

| Record name | Citrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of citrulline in the human body?

A1: The gut, particularly the enterocytes of the small intestine, is the main source of citrulline production in humans. []

Q2: How does citrulline contribute to arginine synthesis?

A2: Citrulline, synthesized in the gut, is transported to the kidneys where it is converted to arginine. This intestinal-renal axis is crucial for maintaining arginine levels. [] This process is particularly important in neonates, where despite the presence of arginine-synthesizing enzymes in the gut, the lack of colocalization with citrulline-producing enzymes necessitates the release of citrulline from the gut for renal arginine production. []

Q3: Can dietary ornithine replace arginine in the diet?

A3: While both ornithine and citrulline are considered arginine-sparing, dietary citrulline is more effective than ornithine in counteracting dietary arginine deficiency. This is because citrulline, released by the intestines, effectively supports arginine production in other organs, unlike ornithine. []

Q4: Does the timing of food intake affect citrulline levels?

A4: Yes, serum citrulline levels demonstrate fluctuations in relation to food intake and exhibit circadian variation. In mice, fasted morning levels were significantly higher compared to fasted evening levels, while no diurnal variation was observed in fed mice. [] This highlights the importance of standardized sample collection in research.

Q5: What happens to circulating arginine and citrulline levels after watermelon intake?

A5: Watermelon, a rich source of both L-citrulline and arginine, leads to a peak in their concentrations about an hour after ingestion. This peak coincides with an observed (though not statistically significant in the small pilot study) increase in Flow Mediated Dilation (FMD), a measure of endothelial function. []

Q6: How does citrulline impact vascular smooth muscle cells?

A6: this compound has been shown to decrease vascular smooth muscle cell proliferation. This effect is mediated by the activation of the atrial natriuretic peptide (ANP) receptor, leading to increased intracellular cyclic GMP levels, which in turn inhibits DNA synthesis and cell proliferation. []

Q7: Can citrulline be beneficial in managing hypertension?

A7: this compound supplementation has demonstrated a significant reduction in blood pressure and myocardial infarct size in a rat model of chronic intermittent hypoxia, a condition mimicking sleep apnea. The protective effect was linked to the reduction of oxidative stress in both the aorta and myocardium. []

Q8: How does citrulline affect lung health?

A8: Research suggests that this compound may be protective against acute lung injury. In a mouse model, citrulline pre-treatment reduced lung injury by inhibiting ROS/NLRP3 inflammasome-dependent pyroptosis and apoptosis through the Nrf2 signaling pathway. [] Furthermore, this compound supplementation in a neonatal rat model of hyperoxia-induced lung damage, which mimics bronchopulmonary dysplasia (BPD), led to improved alveolar growth and matrix control, potentially by increasing serum arginine levels and promoting NO synthesis. []

Q9: Can citrulline be used to assess intestinal function?

A9: Yes, citrulline is considered a potential biomarker for assessing intestinal function, especially in conditions like short bowel syndrome (SBS). Studies have shown a positive correlation between serum citrulline levels and intestinal absorptive area and capacity in SBS patients. [, ]

Q10: What is the significance of citrulline levels in intestinal transplant recipients?

A10: Citrulline levels are a valuable tool for monitoring intestinal transplant recipients. A significant drop in citrulline levels, particularly below 13 micromoles/L after three months post-transplant, can be indicative of complications like acute cellular rejection or infection. This is due to its association with enterocyte function and mass. []

Q11: Does citrulline influence T-cell function?

A11: Citrulline can help preserve T-cell proliferation and prevent the loss of the CD3 ζ chain, crucial for T-cell activation, under conditions of low arginine. This suggests that citrulline can potentially counteract the T-cell dysfunction caused by arginine depletion, making it a potential therapeutic target in diseases characterized by such dysfunction. []

Q12: How do L-arginine and this compound supplementation compare in their effects on the immune system in young individuals?

A12: L-arginine and this compound supplementation differentially modulate the immune system in young rats. While L-arginine enhanced Th1 immune response, both L-arginine and this compound modulated regulatory T-cell function, although through distinct pathways, ultimately impacting immune homeostasis. []

Q13: How is citrulline used as a biomarker in radiation exposure studies?

A13: Plasma citrulline levels have been investigated as a potential biomarker for gastrointestinal acute radiation syndrome (GI-ARS) in a murine model. Higher plasma citrulline levels correlated with lower radiation doses and increased crypt survival, indicating its potential as a non-invasive marker for assessing GI-ARS severity. []

Q14: How is citrulline detected and analyzed in biological samples?

A14: Several analytical techniques are employed for the detection and quantification of citrulline in biological samples. These include:

- High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying citrulline in various biological matrices, often coupled with fluorescence detection. [, , , ]

- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and specific method allows for accurate measurement of citrulline levels in complex biological samples. []

Q15: How is citrulline used in research on rheumatoid arthritis?

A15: Citrullination, the conversion of arginine to citrulline, is implicated in the pathogenesis of rheumatoid arthritis (RA). Research focuses on:* Anti-citrullinated protein/peptide antibodies (ACPAs): These antibodies are highly specific for RA and are detected using various methods, including ELISA and peptide microarrays. [, ] Research aims to identify specific citrullinated peptide epitopes that could improve RA diagnosis and prognosis. [, , ]* Citrulline-specific T cells: These T cells are believed to play a role in RA development, and their presence can be detected using HLA class II tetramer technology. [] Further research explores their phenotype, functional responses, and potential as targets for antigen-specific immunotherapy. []

Q16: How is mass spectrometry used to study citrullinated proteins?

A16: Tandem mass spectrometry plays a crucial role in characterizing citrullinated proteins. It helps identify the site of citrullination by detecting the loss of isocyanic acid from citrulline residues during fragmentation. Additionally, it reveals a preferential cleavage site next to citrulline residues, termed the "citrulline effect", further aiding in identifying modification sites. []

Q17: How does the structure of citrulline relate to its biological activity?

A17: Specific structural features of citrulline are crucial for its biological activity:

- Free amino acid: Citrulline's role as a precursor for arginine and subsequent NO synthesis is contingent upon its availability as a free amino acid, not incorporated into proteins. []

- Side chain modification: The conversion of arginine's positively charged guanidino group to the neutral ureido group in citrulline significantly impacts its interactions with enzymes and receptors, influencing downstream signaling pathways. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。